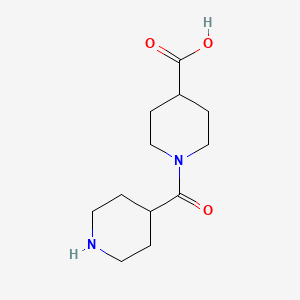
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine, also known as a derivative of piperidine, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a carbonyl and carboxylic acid groups. This structural configuration is crucial for its biological interactions and efficacy.
- Molecular Formula : C₁₁H₁₄N₂O₃
- CAS Number : 498-94-2
- Molecular Weight : 218.25 g/mol
The compound exhibits several mechanisms of action, primarily influenced by its ability to interact with various biological targets. Notably, it has shown potential as an inhibitor of viral proteases, particularly in the context of coronaviruses.
Antiviral Activity
Research indicates that derivatives similar to this compound can inhibit the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication. In a study evaluating a series of piperidine analogues, compounds demonstrated micromolar activity against human coronaviruses, highlighting their potential in antiviral therapy .
Biological Activities
This compound has been associated with several biological activities:
- Antiviral Activity : Effective against various strains of coronaviruses, including SARS-CoV-2.
- Antimicrobial Properties : Exhibits inhibitory effects against certain bacterial strains.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
Case Study 1: Antiviral Efficacy
In a study published in August 2022, researchers synthesized a series of piperidine derivatives to evaluate their antiviral properties against SARS-CoV-2. Among these, certain analogues exhibited significant inhibition of the Mpro enzyme, suggesting that modifications to the piperidine structure could enhance antiviral activity .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 5.0 | 10 |
| Compound B | 3.5 | 15 |
| Compound C | 7.0 | 8 |
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of various piperidine derivatives on cancer cell lines. The study found that some compounds led to significant cell death in breast cancer cell lines, indicating their potential use in cancer therapy .
Toxicological Profile
Despite its promising biological activities, the toxicological profile of this compound requires careful consideration. Reports indicate that it can cause skin and eye irritation upon contact .
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Skin Irritation | Causes irritation (H315) |
| Eye Irritation | Causes serious irritation (H319) |
Eigenschaften
IUPAC Name |
1-(piperidine-4-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(9-1-5-13-6-2-9)14-7-3-10(4-8-14)12(16)17/h9-10,13H,1-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAZQQJPWPDLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














